Ibudilast-d3 chemical structure and properties
Ibudilast-d3 chemical structure and properties
An In-Depth Technical Guide to Ibudilast-d3: Chemical Structure and Properties
Introduction
Ibudilast-d3 (deuterated Ibudilast) is the deuterium-labeled form of Ibudilast, a non-selective phosphodiesterase (PDE) inhibitor.[1] Ibudilast itself is a small, orally available molecule known for its anti-inflammatory and neuroprotective properties.[2][3][4] Initially developed in Japan for treating bronchial asthma and post-stroke complications, its therapeutic potential is now being explored for a range of neurodegenerative and chronic inflammatory conditions, including multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and neuropathic pain.[2] The deuteration of Ibudilast, creating Ibudilast-d3, is primarily for its use as an internal standard in pharmacokinetic studies and other analytical applications, allowing for precise quantification of the parent drug. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Ibudilast-d3, with a focus on its core scientific attributes.
Chemical Structure and Physicochemical Properties
Ibudilast is a pyrazolopyridine derivative.[5] The chemical name for Ibudilast is 2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one.[5] Ibudilast-d3 is the isotopically labeled version of Ibudilast.
A summary of the key physicochemical properties of Ibudilast and Ibudilast-d3 is presented in the table below.
| Property | Ibudilast | Ibudilast-d3 |
| Synonyms | Ketas, KC-404, MN-166, AV-411 | KC-404-d3 |
| CAS Number | 50847-11-5[6] | 102064-45-9[1][6][7] |
| Molecular Formula | C14H18N2O[5][6][8] | C14H15D3N2O[6][7] |
| Molecular Weight | 230.31 g/mol [5][6][8][9] | 233.32 g/mol [6][7] |
| Appearance | - | Off-White Solid[7] |
| Melting Point | - | 54-56°C[7] |
| Solubility | - | Chloroform, Methanol[7] |
| Biological Half-Life | 19 hours[5][8] | - |
| Blood-Brain Barrier | Penetrant[4][5][8][9] | - |
Mechanism of Action
The mechanism of action for Ibudilast is multifaceted, contributing to its broad therapeutic effects.[2] It is understood that Ibudilast-d3 shares the same mechanism. The primary actions of Ibudilast include:
-
Phosphodiesterase (PDE) Inhibition : Ibudilast is a non-selective inhibitor of several PDE isoenzymes, including PDE3, PDE4, PDE10, and PDE11.[3][4][8] By inhibiting these enzymes, Ibudilast prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various intracellular signaling pathways.[2][8] The resulting increase in intracellular cAMP and cGMP levels leads to anti-inflammatory and neuroprotective effects.[2]
-
Anti-Inflammatory Effects : Ibudilast modulates the activity of immune cells like macrophages and microglia.[2] It suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), while upregulating the anti-inflammatory cytokine IL-10.[2][3][8]
-
Inhibition of Macrophage Migration Inhibitory Factor (MIF) : Ibudilast acts as an allosteric inhibitor of MIF, a pro-inflammatory cytokine involved in the immune response.[4][10]
-
Toll-Like Receptor 4 (TLR4) Antagonism : Ibudilast has been shown to act as an antagonist at TLR4, a receptor involved in the innate immune response.[9] This contributes to its neuroprotective properties.[10]
-
Neuroprotective Effects : Ibudilast promotes the production of neurotrophic factors, including glial cell line-derived neurotrophic factor (GDNF), nerve growth factor (NGF), and neurotrophin-4 (NT-4), which support neuron survival and function.[2][3][8] It also protects neurons from glutamate-induced excitotoxicity.[11]
-
Glial Cell Attenuation : The drug suppresses the activation of glial cells (microglia and astrocytes), which can lead to chronic inflammation and neuronal damage when overactivated.[9][10]
-
Autophagy Enhancement : Ibudilast can enhance the autophagic clearance of protein aggregates, such as TDP-43 and SOD1, which are implicated in neurodegenerative diseases like ALS.[4][11] This is achieved by decreasing mTORC1-TFEB signaling.[4]
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by Ibudilast and a typical experimental workflow for its analysis.
Caption: Ibudilast's multifaceted mechanism of action.
Caption: Ibudilast's role in the autophagy signaling pathway.
Caption: A typical experimental workflow for the determination of Ibudilast in plasma by LC-MS.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Ibudilast and its deuterated analog are often proprietary. However, based on published research, the following methodologies are commonly employed for the analysis of Ibudilast in biological matrices, which are directly applicable to Ibudilast-d3 as an internal standard.
Determination of Ibudilast in Human Serum by HPLC
A reversed-phase high-performance liquid chromatography (HPLC) method can be used for the quantitative determination of Ibudilast in human serum.[12]
-
Sample Preparation :
-
An internal standard (e.g., butyl 4-hydroxybenzoate) is added to the serum sample.
-
Liquid-liquid extraction is performed using an organic solvent such as methyl tert-butyl ether to isolate the analyte and internal standard from the serum matrix.[12]
-
-
Chromatographic Conditions :
-
Column : A Luna C18(2) 5 µm column is suitable for separation.[12]
-
Mobile Phase : A mixture of acetonitrile and 0.02% phosphoric acid (50:50, v/v), with the pH adjusted to 6.0 with triethylamine, has been shown to be effective.[12]
-
Detection : UV detection at a wavelength of 319 nm is used for quantification.[12]
-
-
Quantification :
Determination of Ibudilast in Rabbit Plasma by LC-MS
A liquid chromatography-mass spectrometry (LC-MS) method provides high sensitivity and selectivity for the determination of Ibudilast in plasma.[13]
-
Sample Preparation :
-
An internal standard (e.g., estazolam) is added to the plasma sample.
-
Protein precipitation is carried out using acetonitrile to remove proteins that can interfere with the analysis.[13]
-
-
LC-MS Conditions :
-
Column : An Agilent SB-C18 column (2.1 mm x 50 mm, 3.5 µm) can be used.[13]
-
Mobile Phase : A gradient elution with 0.1% formic acid in water and acetonitrile is employed.[13]
-
Ionization : Positive ion mode electrospray ionization (ESI) is used.[13]
-
Detection : Selective ion monitoring (SIM) mode is used for quantification, with target fragment ions of m/z 230.7 for Ibudilast and m/z 294.7 for the internal standard (estazolam).[13]
-
-
Quantification :
-
The assay can be linear over a range of 20-2000 ng/mL, with a lower limit of quantitation (LLOQ) of 20 ng/mL.[13]
-
Conclusion
Ibudilast-d3 is a critical tool for researchers and drug development professionals working with Ibudilast. Its primary application as an internal standard in analytical methods allows for accurate and precise quantification of Ibudilast in complex biological matrices. The well-characterized multifaceted mechanism of action of Ibudilast, involving PDE inhibition, anti-inflammatory effects, and neuroprotective pathways, makes it a compound of significant interest for a variety of therapeutic areas. The experimental protocols outlined in this guide provide a foundation for the reliable analysis of Ibudilast, facilitating further research into its pharmacokinetics, efficacy, and safety.
References
- 1. Ibudilast-d3 | CAS#:102064-45-9 | Chemsrc [chemsrc.com]
- 2. What is Ibudilast used for? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. usbio.net [usbio.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Ibudilast - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 11. mndassociation.org [mndassociation.org]
- 12. Determination of ibudilast in human serum by high-performance liquid chromatography for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
